5-chloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, in particular, is of interest due to its potential biological activities and unique structural properties.
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various receptors and enzymes .
Mode of Action
It’s known that the interaction of a compound with its targets can lead to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to influence various biological activities, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Result of Action
Similar compounds have been reported to have various biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide typically involves multi-step reactions. One common method includes the condensation of 5-chloromethylfuran-2-carboxylic acid with thiophene derivatives under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
5-chloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of organic semiconductors and corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide derivatives: These compounds share a similar core structure but differ in their substituents.
Furan derivatives: Compounds like 5-chlorofurfural have similar furan rings but different functional groups.
Uniqueness
5-chloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide is unique due to its combination of furan and thiophene rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-chloro-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3S2/c16-13-6-5-12(22-13)15(19)17-8-9-3-4-11(21-9)14(18)10-2-1-7-20-10/h1-7H,8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPZQIBDBZQDIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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